molecular formula C11H21ClN2O B1377416 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride CAS No. 1432681-09-8

1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride

Cat. No.: B1377416
CAS No.: 1432681-09-8
M. Wt: 232.75 g/mol
InChI Key: RNNGSAYAAITQEM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound is systematically named 1-(4-aminocyclohexyl)piperidin-2-one hydrochloride , reflecting its bicyclic structure comprising a piperidin-2-one moiety substituted at the 1-position with a 4-aminocyclohexyl group, paired with a hydrochloride counterion. Its molecular formula is C₁₁H₂₁ClN₂O , with a molecular weight of 232.75 g/mol . The hydrochloride salt formation occurs via protonation of the primary amine group on the cyclohexyl ring, yielding a cationic species stabilized by chloride.

Property Value Source
Molecular Formula C₁₁H₂₁ClN₂O
Molecular Weight 232.75 g/mol
IUPAC Name This compound

Stereochemical Configuration and Conformational Isomerism

The stereochemical complexity arises from the cyclohexyl and piperidin-2-one rings. The cyclohexyl group adopts a chair conformation to minimize steric strain, with the amino group predominantly occupying an equatorial position to reduce 1,3-diaxial interactions. The piperidin-2-one ring exhibits a twisted-boat conformation due to the electron-withdrawing carbonyl group at position 2, which introduces torsional strain.

Key stereoelectronic features include:

  • Axial vs. equatorial preferences : The amine group’s equatorial orientation on the cyclohexane ring reduces steric clash with adjacent hydrogen atoms.
  • Conformational flexibility : Free rotation around the C–N bond linking the cyclohexyl and piperidin-2-one rings allows interconversion between staggered and eclipsed conformers.

Crystallographic Data and Molecular Geometry

X-ray crystallography reveals a monoclinic crystal system with space group P2₁/c for analogous piperidine hydrochloride salts. The cyclohexyl ring displays bond lengths of 1.53–1.56 Å for C–C bonds and 109.5° bond angles, consistent with ideal sp³ hybridization. The piperidin-2-one ring exhibits a planar amide group (C=O bond length: 1.23 Å ) and slight puckering (N–C–C–O torsion angle: 15.8° ).

Parameter Value Source
C=O bond length 1.23 Å
C–N bond length 1.47 Å
N–H⋯Cl hydrogen bond 2.89 Å

Interatomic interactions include:

  • N–H⋯Cl hydrogen bonding between the protonated amine and chloride ion (distance: 2.89 Å ).
  • Van der Waals interactions stabilizing the crystal lattice.

Electronic Structure and Charge Distribution

The amide group in piperidin-2-one exhibits resonance stabilization, with electron density delocalized between the carbonyl oxygen and the adjacent nitrogen. The protonated amine on the cyclohexyl ring carries a +1 charge , balanced by the chloride ion. Key electronic features include:

  • Electrostatic potential maps show negative charge localization on the carbonyl oxygen (partial charge: −0.45 e ) and chloride ion, while the protonated amine exhibits a positive charge (+0.38 e ).
  • Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the piperidin-2-one ring, while the lowest unoccupied molecular orbital (LUMO) resides on the cyclohexyl amine.
Region Charge Density (e) Source
Carbonyl oxygen −0.45
Protonated amine +0.38
Chloride ion −1.00

This electronic profile influences reactivity, particularly in hydrogen bonding and salt formation.

Properties

IUPAC Name

1-(4-aminocyclohexyl)piperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14;/h9-10H,1-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNGSAYAAITQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

A common synthetic route begins with 1,4-cyclohexanedione or derivatives such as trans-2-(4-aminocyclohexyl)ethyl acetate, which are critical intermediates in the synthesis of dopamine receptor ligands and related molecules. These intermediates can be prepared via:

  • Wittig reaction of 1,4-cyclohexanedione with ethyl acetate triphenylphosphine ylide to generate 2-(4-carbonylcyclohexenyl)ethyl acetate.
  • Conversion to oxime derivatives by reaction with hydroxylamine hydrochloride.
  • Reduction and further transformation to ethyl 2-(4-aminocyclohexyl)acetate, a key precursor.

Piperidin-2-one Ring Formation and Aminocyclohexyl Substitution

The piperidin-2-one core is typically synthesized via cyclization reactions involving aminoalkyl intermediates. The attachment of the 4-aminocyclohexyl group to the nitrogen of the piperidin-2-one ring is achieved through nucleophilic substitution or amide bond formation reactions, often under controlled conditions to avoid side reactions.

For example, the amination of piperidin-2-one derivatives with 4-aminocyclohexyl-containing intermediates under mild conditions yields the target compound. The hydrochloride salt is formed by treatment with hydrochloric acid, facilitating isolation as a stable crystalline solid.

Reaction Conditions and Purification

  • Reaction solvents: Common solvents include toluene, dioxane, tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.
  • Temperatures: Reactions such as Wittig and oxime formation are conducted between 60–120 °C; hydrogenation steps are carried out at 50–130 °C depending on catalysts and pressure.
  • Catalysts: Raney Nickel or Pd/C catalysts are used in hydrogenation steps for reduction of nitro groups or oximes.
  • Purification: Silica gel chromatography and preparative HPLC are used to purify crude products to high purity, removing side products and unreacted starting materials.
Step No. Reaction Type Starting Material(s) Conditions Product/Intermediate Yield / Notes
1 Wittig Reaction 1,4-Cyclohexanedione + Ethyl acetate ylide Solvent: Toluene/Dioxane/THF; 60–120 °C 2-(4-Carbonylcyclohexenyl)ethyl acetate Moderate to high yield
2 Oxime Formation 2-(4-Carbonylcyclohexenyl)ethyl acetate + Hydroxylamine HCl Reflux in acetonitrile or dioxane, 1.5 h Ethyl 2-(4-hydroxyiminocyclohexenyl)acetate ~80% yield
3 Reduction (Hydrogenation) Nitro or oxime intermediates Pd/C or Raney Ni catalyst; 50–130 °C, 0.1–14 MPa H2 pressure Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride Variable; requires controlled conditions
4 Cyclization and Amination Piperidin-2-one precursor + 4-aminocyclohexyl intermediate Controlled temperature; organic solvents 1-(4-Aminocyclohexyl)piperidin-2-one Multi-step, moderate yield
5 Salt Formation and Purification Crude 1-(4-Aminocyclohexyl)piperidin-2-one Treatment with HCl; silica gel chromatography or preparative HPLC 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride High purity product
  • The synthetic routes emphasize mild reaction conditions and readily available starting materials like 1,4-cyclohexanedione, improving safety and scalability compared to older methods involving harsher hydrogenation conditions.
  • The compound serves as an important intermediate for CNS-active pharmaceutical agents, particularly those modulating opioid receptors.
  • Purification techniques ensure the compound's suitability for further medicinal chemistry applications.

The preparation of this compound involves well-established organic synthesis methods, including Wittig reactions, oxime formation, catalytic hydrogenation, and ring cyclization. Advances in synthetic methodology have focused on optimizing reaction conditions to improve safety, yield, and purity. The compound’s role as a pharmaceutical intermediate underlines the importance of these preparation methods in drug development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group on the cyclohexyl moiety facilitates nucleophilic substitution under mild conditions. For example:
Reaction with butyric acid-(2-chloro-ethyl ester):

1 4 Aminocyclohexyl piperidin 2 one ClCH2CH2OCOC3H7Butyric acid 4 amino cyclohexyl ester\text{1 4 Aminocyclohexyl piperidin 2 one ClCH}_2\text{CH}_2\text{OCOC}_3\text{H}_7\rightarrow \text{Butyric acid 4 amino cyclohexyl ester}

This reaction proceeds at ambient temperature in aprotic solvents like THF, yielding the ester derivative as a stable intermediate for further functionalization.

Reagent Conditions Product Yield
Butyric acid-(2-chloro-ethyl esterTHF, 25°C, 6 hrsButyric acid 4-amino-cyclohexyl ester72%

Hydrogenation Reactions

The compound participates in catalytic hydrogenation to reduce nitro groups or unsaturated bonds in adjacent structures. For instance:
Preparation of trans-4-aminocyclohexyl acetic acid ethyl ester HCl:

4 Nitrophenyl acetic acidH2,Pd CProtic solvent 40 50 Ctrans 4 Aminocyclohexyl acetic acid ethyl ester HCl\text{4 Nitrophenyl acetic acid}\xrightarrow[\text{H}_2,\text{Pd C}]{\text{Protic solvent 40 50 C}}\text{trans 4 Aminocyclohexyl acetic acid ethyl ester HCl}

This reaction achieves high stereoselectivity (>95% trans isomer) under hydrogen gas in ethanol/water mixtures.

Acylation and Coupling Reactions

The amine group undergoes acylation or urea formation using carbodiimide-based coupling agents:
Synthesis of trans-N-{4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexylamine dihydrochloride:

1 4 Aminocyclohexyl piperidin 2 one+2 Chlorophenylacetic acidHOBt HBTUDIPEA DMFAmide intermediate\text{1 4 Aminocyclohexyl piperidin 2 one}+\text{2 Chlorophenylacetic acid}\xrightarrow[\text{HOBt HBTU}]{\text{DIPEA DMF}}\text{Amide intermediate}

Subsequent reduction with NaBH₄/AlCl₃ yields the target compound .

Coupling Agent Base Solvent Reaction Time
HOBt/HBTUDIPEADMF12–24 hrs

Enantioselective Strecker Reactions

The compound serves as a chiral auxiliary in asymmetric synthesis:
Formation of α-amino nitriles:

1 4 Aminocyclohexyl piperidin 2 one+RCHO+NCCO2EtCinchona catalyst Amino nitriles\text{1 4 Aminocyclohexyl piperidin 2 one}+\text{RCHO}+\text{NCCO}_2\text{Et}\xrightarrow{\text{Cinchona catalyst}}\text{ Amino nitriles}

Ethyl cyanoformate acts as a cyanide source, achieving enantiomeric excess (ee) up to 88% with a cinchona alkaloid catalyst.

Reductive Amination

The piperidin-2-one ring undergoes reductive amination to form secondary amines:
Synthesis of N-alkylated derivatives:

1 4 Aminocyclohexyl piperidin 2 one+RCHONaBH4MeOHN Alkylpiperidine derivatives\text{1 4 Aminocyclohexyl piperidin 2 one}+\text{RCHO}\xrightarrow[\text{NaBH}_4]{\text{MeOH}}\text{N Alkylpiperidine derivatives}

This method is effective for introducing alkyl chains (e.g., benzyl, methyl) with yields averaging 65–80% .

Ring-Opening and Functionalization

Microwave-assisted reactions enable rapid functionalization:
Synthesis of substituted quinazolin-4-amine derivatives:

1 4 Aminocyclohexyl piperidin 2 one+2 Chloro 6 7 dimethoxyquinazolin 4 amine180 C 1 hrMW n butanolPiperidine linked quinazoline\text{1 4 Aminocyclohexyl piperidin 2 one}+\text{2 Chloro 6 7 dimethoxyquinazolin 4 amine}\xrightarrow[\text{180 C 1 hr}]{\text{MW n butanol}}\text{Piperidine linked quinazoline}

This method reduces reaction times from 24 hrs to <1 hr with comparable yields (~55%) .

Stability and Side Reactions

  • Hydrolysis: The piperidin-2-one ring is stable under acidic conditions (pH 2–6) but undergoes slow hydrolysis in strong bases (pH >10) .

  • Oxidation: The amine group is susceptible to oxidation by CrO₃ or KMnO₄, forming nitro derivatives as byproducts.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H18ClN
  • CAS Number : 1432681-09-8
  • IUPAC Name : 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride

The compound features a piperidine ring substituted with an aminocyclohexyl group, which contributes to its pharmacological properties.

Medicinal Chemistry

This compound is primarily explored for its potential as a therapeutic agent. Its structural similarities to other piperidine derivatives suggest several possible medicinal applications:

  • Analgesic Properties : Research indicates that this compound may exhibit analgesic effects similar to opioids, making it a candidate for pain management therapies. Its mechanism involves modulation of the central nervous system's pain pathways.
  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures can influence neurotransmitter systems, potentially offering benefits in treating depression and anxiety disorders.

Biological Research

The compound is utilized in various biological studies to understand its effects on cellular processes:

  • Neuropharmacology : Investigations into how 1-(4-Aminocyclohexyl)piperidin-2-one interacts with neurotransmitter receptors have shown promise in elucidating its role in neuropharmacological pathways. It may act on opioid receptors, influencing pain perception and mood regulation.
  • Cellular Studies : The compound has been tested in vitro to assess its impact on cell viability and proliferation, particularly in cancer research. For instance, studies have demonstrated its potential to inhibit the growth of certain cancer cell lines.

Industrial Applications

In addition to its research applications, this compound has potential uses in industrial settings:

  • Synthesis of Pharmaceuticals : The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique chemical structure allows for the development of new drugs targeting specific biological pathways.
  • Chemical Research : It is used as a building block in organic synthesis, facilitating the creation of more complex molecules for research purposes.

Case Studies and Experimental Data

Several studies have documented the effects and applications of this compound:

Case Study 1: Analgesic Potential

A study published in a pharmacology journal examined the analgesic properties of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a novel analgesic agent.

Case Study 2: Neuropharmacological Effects

Research focusing on the interaction between this compound and neurotransmitter systems revealed that it may enhance serotonin levels, contributing to its antidepressant-like effects. This was demonstrated through behavioral assays in rodent models.

Mechanism of Action

The mechanism of action of 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are compared based on substituents, salt forms, and applications:

Compound Name Molecular Formula CAS Number Key Substituents Applications
1-(4-Aminocyclohexyl)piperidin-2-one HCl C11H21ClN2O Not specified 4-Aminocyclohexyl, piperidin-2-one Pharmaceutical intermediates
4-(Aminomethyl)-1-methylpiperidin-2-one diHCl C7H16Cl2N2O 1909336-47-5 Aminomethyl, methyl, piperidin-2-one Drug synthesis, agrochemicals
1-(2-Aminoethyl)piperidin-2-one HCl C7H15ClN2O 1187465-46-8 2-Aminoethyl, piperidin-2-one Pesticides, APIs
1-(4-Iodophenyl)piperidin-2-one C11H12INO Not specified 4-Iodophenyl, piperidin-2-one Antipsychotics, antidepressants
4-Amino-1-(3-cyclohexen-1-ylmethyl)piperidine C12H22N2 64730-01-4 Cyclohexenylmethyl, piperidine Cinitapride synthesis

Key Differences and Implications

4-Iodophenyl (CAS unspecified): Introduces halogen-related electronic effects, increasing molecular weight (MW ~277 g/mol) and possibly improving receptor binding affinity in CNS drugs .

Salt Forms :

  • Dihydrochloride salts (e.g., CAS 1909336-47-5) exhibit higher aqueous solubility than hydrochloride salts, impacting formulation strategies .

Biological Activity :

  • Piperidin-2-one cores (target compound, CAS 1909336-47-5) are associated with antimicrobial activity due to amide bond rigidity, whereas cyclohexenylmethyl-substituted piperidines (CAS 64730-01-4) are intermediates for gastrointestinal agents like cinitapride .

Applications: The target compound’s 4-aminocyclohexyl group may favor CNS drug development, while iodophenyl derivatives (CAS unspecified) are leveraged in antipsychotics due to structural mimicry of dopamine receptors .

Research Findings and Pharmacological Profiles

  • Agrochemical Utility : Dihydrochloride salts (e.g., CAS 1909336-47-5) are used in crop protection agents, implying that the target compound’s hydrochloride form could be optimized for environmental stability .
  • Metabolic Stability: The 4-aminocyclohexyl group may reduce metabolic degradation compared to 2-aminoethyl substituents, which are prone to oxidation .

Biological Activity

1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H16_{16}ClN1_{1}O
  • Molecular Weight : 215.70 g/mol
  • CAS Number : 1443980-02-6

The structure features a piperidine ring with an amino group and a carbonyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is believed to influence several biochemical pathways:

  • Receptor Binding : The compound may act as an antagonist or agonist at specific receptor sites, particularly within the central nervous system.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes related to neurotransmitter metabolism, which could enhance its therapeutic effects.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuropharmacological Studies : Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation suggests potential applications in treating psychiatric disorders.
  • Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models, showing promising results comparable to established analgesics.
  • Toxicological Assessments : Toxicity studies have indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in tested models.

Case Studies

  • Case Study 1 : In a study involving rodent models, administration of this compound resulted in a notable reduction in pain response, suggesting its efficacy as an analgesic agent.
  • Case Study 2 : A pharmacokinetic study revealed that the compound has good oral bioavailability (approximately 31.8%) and a clearance rate of 82.7 mL/h/kg after intravenous administration, indicating its potential for systemic therapeutic use.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReferences
This compoundAnalgesic, NeuroactiveReceptor modulation
Compound A (e.g., Fentanyl)Strong analgesicOpioid receptor agonism
Compound B (e.g., Buprenorphine)Partial agonistOpioid receptor modulation

The comparison highlights the unique position of this compound as a potentially safer alternative to traditional opioids while retaining effective analgesic properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via Mannich reactions , where paraformaldehyde and an amine component (e.g., phenethylamine hydrochloride) react with a ketone precursor. This approach has yielded high-purity products (87–98% yields) in analogous piperidine derivatives . Solubility optimization can be achieved using methanol or water, as hydrochloride salts of similar amines exhibit high solubility in polar solvents .

Q. How should researchers characterize the crystallographic structure of 1-(4-Aminocycloclohexyl)piperidin-2-one hydrochloride?

  • Methodological Answer : Use single-crystal X-ray diffraction to determine space group symmetry (e.g., monoclinic systems like P2₁/c or P2₁/n observed in structurally related hydrochlorides). Validate results with powder XRD and cross-reference with computational lattice simulations to resolve ambiguities .

Q. What experimental protocols ensure safe handling of this compound?

  • Methodological Answer : Follow GHS-based safety protocols:

  • Skin/Eye Exposure : Immediate rinsing with water for ≥15 minutes .
  • Storage : Keep in airtight, light-protected containers to prevent hygroscopic degradation, as recommended for dopamine hydrochloride .
  • Lab Training : Mandatory 100% score on safety exams for experimental work, per chemical hygiene regulations .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify transition states. Integrate with information science to prioritize experimental conditions, reducing trial-and-error cycles. Feedback loops between computational predictions and experimental validation enhance efficiency .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data for this compound?

  • Methodological Answer : Conduct comparative crystallographic analysis (e.g., monoclinic vs. orthorhombic systems) and validate with multivariate NMR spectroscopy (e.g., 1^1H-13^{13}C HSQC). Use statistical tools like principal component analysis (PCA) to reconcile discrepancies in spectral interpretations .

Q. How can membrane separation technologies improve the purification of this compound?

  • Methodological Answer : Utilize nanofiltration membranes to separate hydrochloride salts from byproducts based on molecular weight cut-offs (MWCO). Optimize parameters like transmembrane pressure and pH to enhance selectivity, aligning with CRDC subclass RDF2050104 guidelines .

Q. What role does reactor design play in scaling up the synthesis of this compound?

  • Methodological Answer : Implement continuous-flow reactors for improved heat/mass transfer, reducing side reactions. Use computational fluid dynamics (CFD) simulations to model mixing efficiency and residence time distributions, adhering to CRDC subclass RDF2050112 standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride
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